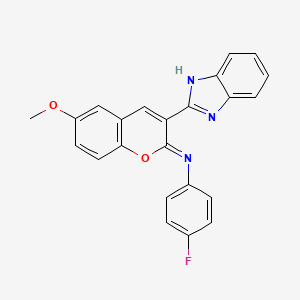

![molecular formula C25H20N4O2S B2983328 N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]biphenyl-4-sulfonamide CAS No. 923173-38-0](/img/structure/B2983328.png)

N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]biphenyl-4-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imidazo[1,2-a]pyridine derivatives are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . They have been shown to possess a broad range of biological activity .

Synthesis Analysis

The synthesis of 2-methylimidazo[1,2-a]pyridine has been reported. 2-Amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides reacted with sodium methoxide, leading to the formation of 2-methylimidazo[1,2-a]pyridine .Molecular Structure Analysis

The molecular structure of 7-Methylimidazo[1,2-a]pyridine, a related compound, is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

2-Methylimidazo[1,2-a]pyridine further reacted with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .科学的研究の応用

Antibacterial and Antitubercular Properties

Sulfonamides are recognized for their exceptional antibacterial activity. Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized and evaluated for their antibacterial properties. Some of these compounds have shown high activities, indicating their potential use as antibacterial agents (Azab, Youssef, & El-Bordany, 2013). Additionally, sulfonamide derivatives have been developed and screened for anti-tuberculosis activities, revealing their potential in treating Mycobacterium tuberculosis infections (Jagannath & Krishnamurthy, 2021).

Protein Tyrosine Phosphatase Inhibition

Sulfonamide compounds have also been explored for their ability to inhibit protein tyrosine phosphatase 1B (PTP1B), which is relevant in the context of insulin resistance and diabetes. A study demonstrated the synthesis of potent nonpeptidic benzimidazole sulfonamide inhibitors of PTP1B, suggesting their potential role in managing diseases related to PTP1B activity (Combs et al., 2006).

Anticancer and Radiosensitizing Activities

Research into sulfonamide derivatives has also shown their potential in anticancer therapies. Novel sulfonamide derivatives have been synthesized and evaluated for their in-vitro anticancer activity against various cancer cell lines, with some compounds showing higher activity than traditional chemotherapeutic agents (Ghorab et al., 2015). Furthermore, these compounds have been assessed for their radiosensitizing capabilities, enhancing the cell-killing effect of radiation therapy.

Inhibitors of Acetohydroxyacid Synthase

Sulfonamide-based compounds have been identified as potent inhibitors of acetohydroxyacid synthase (AHAS), an enzyme essential for branched-chain amino acid biosynthesis in plants, indicating their use in developing new herbicides (Ren et al., 2000).

Environmental Degradation

Sulfonamide antibiotics, due to their persistence in the environment, have raised concerns regarding antibiotic resistance propagation. Research has discovered an unusual degradation pathway in Microbacterium sp. strain BR1, involving ipso-hydroxylation followed by fragmentation, potentially offering a microbial strategy to eliminate sulfonamide antibiotics from the environment (Ricken et al., 2013).

作用機序

Target of Action

Similar compounds, such as imidazo[1,2-a]pyridine derivatives, have been shown to interact with a variety of targets, includingPhosphatidylinositol-3-kinases (PI3K) and tyrosine kinases . These targets play crucial roles in cellular signaling pathways, influencing cell growth, proliferation, differentiation, motility, survival and intracellular trafficking.

Mode of Action

It’s known that similar compounds interact with their targets by binding to the active site, leading to changes in the target’s activity . For instance, PI3Ks are lipid kinases that catalyze the phosphorylation of the hydroxyl group at the 3 position of PIP2 (phosphatidylinositol 4,5-diphosphate) to generate PIP3 (phosphatidylinositol 3,4,5-triphosphate), leading to the phosphorylation of Akt, a serine/threonine kinase .

Biochemical Pathways

The interaction of similar compounds with pi3k can affect thePI3K/Akt signaling pathway , which is involved in many cellular processes, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking.

Pharmacokinetics

Similar compounds have been reported to exhibit favorable pharmacokinetic profiles in preclinical animal species .

Result of Action

Similar compounds have been shown to possess a broad range of biological activities, includingantitumor , hypoglycemic , antiviral , antibacterial , antifungal , anti-inflammatory , antipyretic , analgesic , immunomodulatory , and sedative activity .

Action Environment

It’s known that factors such as temperature, ph, and the presence of other molecules can influence the action of similar compounds .

将来の方向性

生化学分析

Biochemical Properties

Imidazo[1,2-a]pyridine derivatives have been characterized with regard to a broad spectrum of biological effects, including antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activity

Cellular Effects

Given the broad range of biological activities associated with imidazo[1,2-a]pyridine derivatives, it is likely that this compound influences cell function in a variety of ways . This could include impacts on cell signaling pathways, gene expression, and cellular metabolism.

特性

IUPAC Name |

N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]-4-phenylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N4O2S/c1-18-15-16-29-17-24(27-25(29)26-18)21-7-11-22(12-8-21)28-32(30,31)23-13-9-20(10-14-23)19-5-3-2-4-6-19/h2-17,28H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZMFVFAIJOYLDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-6-methyl-N-[2-(morpholin-4-yl)pyridin-3-yl]pyridine-3-sulfonamide](/img/structure/B2983245.png)

![1-benzyl-N~5~-(3-ethylphenyl)-4-hydroxy-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2983246.png)

![1,3-bis(4-chlorophenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2983251.png)

![Pyrido[3,2-f]quinoxaline](/img/structure/B2983264.png)

![6-Benzyl-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2983268.png)